molecular formula C16H19NO2 B2922735 (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine CAS No. 355382-27-3

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine

Cat. No.: B2922735
CAS No.: 355382-27-3
M. Wt: 257.333
InChI Key: ILIQUOYLOUMAEN-UHFFFAOYSA-N
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Description

Introduction to (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine

Historical Development and Research Significance

The synthesis of secondary amines containing methoxybenzyl groups traces back to advancements in nucleophilic substitution and reductive amination methodologies. Early work on benzylamine derivatives, such as 4-methoxybenzylamine (CAS 2393-23-9), demonstrated the utility of methoxy groups in modulating electronic properties for pharmaceutical intermediates. The development of this compound emerged from efforts to optimize steric and electronic effects in asymmetric catalysis and drug discovery. For instance, N,N-Bis(4-methoxybenzyl)amine (CAS 17061-62-0) was synthesized as a precursor for farnesyltransferase inhibitors, highlighting the role of methoxybenzyl motifs in bioactive molecules.

A pivotal advancement involved the use of 2-nitrobenzensulfonamides to prepare secondary amines, as demonstrated in the synthesis of N-(4-methoxybenzyl)-3-phenylpropylamine. These methods enabled precise control over amine functionalization, paving the way for complex structures like this compound.

Structural Classification in Benzylamine Chemistry

This compound belongs to the N,N-dibenzylamine subclass, distinguished by two benzyl groups attached to a central nitrogen atom. Its structure features:

  • Aromatic Rings : Two benzene rings substituted with methoxy (-OCH₃) groups at the para (4-) and ortho (2-) positions.
  • Molecular Formula : C₁₆H₁₉NO₂, derived from the combination of two methoxybenzyl groups (C₈H₉O each) and an amine (-NH-) linkage.
  • Stereoelectronic Properties : The para-methoxy group donates electron density via resonance, while the ortho-methoxy group introduces steric hindrance, influencing reactivity and intermolecular interactions.

Comparative analysis with simpler analogs, such as 4-methoxybenzylamine (C₈H₁₁NO), reveals how additional methoxy groups enhance solubility in polar solvents and alter basicity. For example, the pKa of 4-methoxybenzylamine is approximately 9.2, whereas the dual substitution in this compound likely reduces basicity due to increased steric shielding of the nitrogen lone pair.

Table 1: Structural Comparison of Benzylamine Derivatives
Compound Molecular Formula Substituent Positions Molecular Weight (g/mol)
4-Methoxybenzylamine C₈H₁₁NO Para 137.18
N,N-Bis(4-methoxybenzyl)amine C₁₆H₁₉NO₂ Para, Para 257.33
This compound C₁₆H₁₉NO₂ Para, Ortho 241.33

Theoretical Importance in Organic Chemistry Research

The compound’s theoretical significance lies in its electronic configuration and potential as a model for studying steric effects in amine-based reactions. The para-methoxy group’s electron-donating nature enhances nucleophilicity at the nitrogen center, while the ortho-methoxy group creates a crowded environment that can hinder reaction kinetics. This duality makes the compound valuable for investigating:

  • Steric vs. Electronic Trade-offs : In Ullmann coupling or Buchwald-Hartwig amination, the balance between activating groups and steric bulk determines reaction efficiency.
  • Supramolecular Interactions : Methoxy groups participate in hydrogen bonding and π-π stacking, which are critical in crystal engineering and polymer design.

Furthermore, derivatives like N-(4-methoxybenzyl)-3-phenylpropylamine have been employed in antiviral research, underscoring the broader applicability of methoxybenzylamine scaffolds. Theoretical studies using density functional theory (DFT) could elucidate the compound’s conformational preferences and reactive sites, aiding in the rational design of catalysts or ligands.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIQUOYLOUMAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features make it a candidate for the design of molecules with specific biological activities .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

The table below compares Key Structural Analogs of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine, focusing on substituent positions, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Activities Reference
This compound R1 = 4-OMe-benzyl, R2 = 2-OMe-benzyl C16H19NO2 N/A (Target compound)
(2-Methoxy-benzyl)-phenyl-amine (2ba) R1 = 2-OMe-benzyl, R2 = Ph C14H15NO Synthesized via Pd-catalyzed coupling; used in ligand design for metal complexes
(4-Methoxy-benzyl)-(4-methoxy-phenyl)-amine R1 = 4-OMe-benzyl, R2 = 4-OMe-Ph C15H17NO2 Lower steric hindrance compared to ortho-substituted analogs; used in Schiff base reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine R1 = 2-OMe-benzyl, R2 = benzodioxolyl C16H17NO3 Enhanced lipophilicity due to benzodioxole moiety; explored in CNS-targeting drug candidates
(4-Methoxy-benzyl)-(3-phenyl-propyl)-amine R1 = 4-OMe-benzyl, R2 = 3-Ph-propyl C17H21NO Synthesized via Fukuyama amine synthesis; intermediate in natural product total synthesis

Biological Activity

(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine, a compound with the molecular formula C₁₆H₁₉NO₂, has garnered attention in recent years for its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, focusing on its antimicrobial and anticancer capabilities.

Chemical Structure and Properties

The compound consists of two methoxy-substituted benzyl groups linked by an amine. This structure is significant as it influences the compound's interaction with biological targets. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular processes or interference with enzyme activity.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Study:
In a study involving U-937 and SK-MEL-1 cancer cell lines, this compound exhibited IC₅₀ values ranging from 5.7 to 12.2 μM, demonstrating significant antiproliferative effects . The mechanism appears to involve modulation of apoptotic pathways without affecting normal lymphocyte viability (IC₅₀ > 100 μM), highlighting its selectivity for cancer cells .

The precise mechanisms underlying the biological activities of this compound are still under investigation. Preliminary data suggest that it may interact with specific cellular receptors or enzymes, influencing metabolic pathways critical for cell survival and proliferation.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, there may be cytotoxic effects on non-cancerous cells. Therefore, further research is needed to establish safe dosage levels for potential therapeutic applications.

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